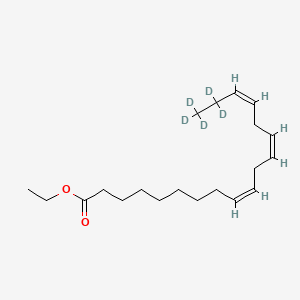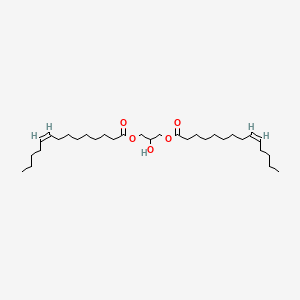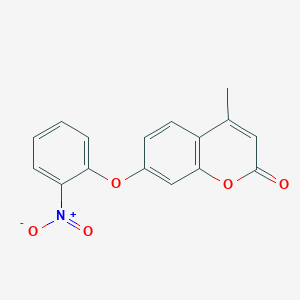
(1R,2R)-2,9-dihydro-1,2,8-trihydroxy-9-oxo-1H-xanthene-1-carboxylic acid, methyl ester
Descripción general
Descripción
Globosuxanthone A is a fungal metabolite originally isolated from C. globosum. It is cytotoxic to various human solid tumor cell lines, including MCF-7, PC3, LNCap, and DU145 cells (IC50s = 1.3, 0.65, 1.5, and 1.2 µM, respectively). It induces accumulation of cells in the G2/M and S phases of the cell cycle in NCI-H460 and PC3M cells. Globosuxanthone A is also active against C. albicans but not S. aureus, E. coli, or M. hiemalis.
Aplicaciones Científicas De Investigación
Chemical Investigations and Compound Characterization
Chemical investigations of microfungi from various environments have led to the discovery and characterization of xanthone derivatives. For instance, a study on a microfungus from the Australian rainforest yielded xanthones with structural similarities to the compound of interest. Through chemical modifications, such as methylation, researchers were able to synthesize derivatives like 2,8-dimethoxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester, which was fully characterized using techniques like NMR, UV, IR, and MS. These compounds, however, showed no significant activity in brine shrimp lethality and antimicrobial assays (Healy et al., 2004).
Bioactivity Screening
In addition to structural characterization, xanthone derivatives have been screened for various biological activities. For example, a new xanthone derivative isolated from the marine fungus Phomopsis sp. demonstrated cytotoxicity against cancer cell lines, indicating the potential for anticancer applications. Such studies are crucial for identifying new therapeutic agents from natural sources (Yang et al., 2013).
Antimicrobial and Antifungal Properties
Research into xanthone derivatives also extends to their antimicrobial and antifungal properties. A new xanthone derivative from a co-culture of two mangrove fungi showed inhibitory activity against several microorganisms, highlighting the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (Li et al., 2011).
Synthetic Methodologies and Chemical Transformations
The synthesis and structural elucidation of xanthone derivatives are of significant interest in the field of organic chemistry. Studies on the synthesis of chromane derivatives and the reaction of dicarbonates with carboxylic acids catalyzed by weak Lewis acids contribute to the understanding of chemical transformations and the development of novel synthetic methodologies. Such research provides insights into the chemical behavior of xanthone derivatives and their potential applications in various fields (Ciolkowski et al., 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl (1R,2R)-1,2,8-trihydroxy-9-oxo-5,6,7,8,8a,10a-hexahydro-2H-xanthene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O7/c1-21-14(19)15(20)10(17)6-5-9-12(15)13(18)11-7(16)3-2-4-8(11)22-9/h5-8,10-11,16-17,20H,2-4H2,1H3/t7?,8?,10-,11?,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGSOAAEMJJZAZ-ZJCCGZQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C(C=CC2=C1C(=O)C3C(CCCC3O2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1([C@@H](C=CC2=C1C(=O)C3C(CCCC3O2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)


![N-[2-[[[(4-methoxyphenyl)amino]thioxomethyl]amino]ethyl]-2-methylene-3-oxo-olean-12-en-28-amide](/img/structure/B3026121.png)

![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)

![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)

![N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide](/img/structure/B3026132.png)

![Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B3026137.png)

![eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)
